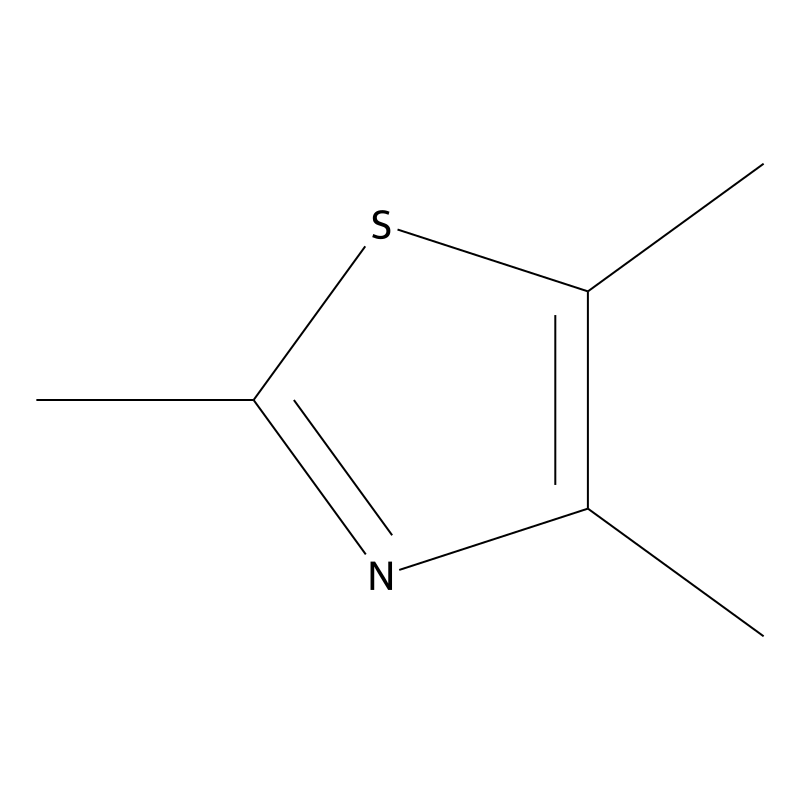

2,4,5-Trimethylthiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

2,4,5-Trimethylthiazole (C6H9NS) is a heterocyclic compound containing nitrogen and sulfur atoms in a five-membered ring. It has been identified as a volatile compound formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that is important in food processing and flavor development [].

Applications in Analytical Chemistry

2,4,5-Trimethylthiazole is a chemical compound with the molecular formula and a molecular weight of approximately 127.21 g/mol. It is classified as a thiazole derivative, specifically a 1,3-thiazole where all three hydrogens are substituted by methyl groups. This compound is recognized for its role as a flavor component and is often produced through the Maillard reaction, which occurs during cooking processes involving amino acids and reducing sugars .

The compound is also known by several synonyms, including 2,4,5-trimethiazole and trimethylthiazole. Its CAS registry number is 13623-11-5, and it is soluble in alcohols but insoluble in water .

Currently, there is no scientific research readily available on the specific mechanism of action of TMT in biological systems.

- Nucleophilic Substitution: The sulfur atom in the thiazole ring can be involved in nucleophilic attack, leading to the substitution of the methyl groups under specific conditions.

- Electrophilic Aromatic Substitution: The aromatic nature of the thiazole allows for electrophilic substitution reactions at the carbon atoms adjacent to the sulfur atom.

- Decomposition Reactions: Under extreme conditions (high temperatures or strong oxidizing agents), 2,4,5-trimethylthiazole may decompose to yield hazardous products such as carbon monoxide and other flammable gases .

The synthesis of 2,4,5-trimethylthiazole can be achieved through several methods:

- Maillard Reaction: This method involves heating reducing sugars with amino acids or proteins, leading to the formation of various flavor compounds including 2,4,5-trimethylthiazole.

- Chemical Synthesis: Laboratory synthesis can be performed using thiazole derivatives and methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- Biochemical Pathways: Some microorganisms can produce this compound through metabolic pathways involving sulfur-containing amino acids .

2,4,5-Trimethylthiazole finds applications in various fields:

- Flavoring Agent: It is widely used in the food industry as a flavor enhancer due to its characteristic aroma.

- Fragrance Industry: The compound is also utilized in perfumes and scented products for its pleasant smell.

- Research: It serves as a model compound in studies related to thiazoles and their derivatives due to its unique chemical properties .

Several compounds share structural similarities with 2,4,5-trimethylthiazole. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylthiazole | C4H5NS | Contains only one methyl group; less aromatic. |

| 4-Methylthiazole | C5H7NS | Has a different position for methyl substitution; used in similar applications. |

| 2-Acetylthiazole | C5H5NOS | Contains an acetyl group; used in organic synthesis. |

| Thiazole | C3H3NS | Parent structure; simpler than trimethyl derivative. |

The uniqueness of 2,4,5-trimethylthiazole lies in its specific arrangement of three methyl groups on the thiazole ring which enhances its flavor profile compared to other thiazoles that may have fewer or differently positioned substituents .

Mechanistic Fundamentals of the Maillard Reaction

The Maillard reaction represents a complex network of non-enzymatic browning reactions between nucleophilic amino groups—primarily from amino acids—and carbonyl groups from reducing sugars. This reaction is central to the formation of numerous heterocyclic compounds, including thiazoles such as 2,4,5-Trimethylthiazole, which contribute to the characteristic flavors and aromas of thermally processed foods [3]. The reaction proceeds through three principal stages: the initial condensation of amino groups with reducing sugars to form glycosylamines, their rearrangement to Amadori or Heyns products, and subsequent complex transformations yielding a plethora of volatile flavor compounds.

The formation of 2,4,5-Trimethylthiazole within the Maillard reaction matrix is strongly influenced by the presence of sulfur-containing amino acids, such as cysteine, which introduce thiol functionality necessary for thiazole ring construction. The nucleophilicity of thiolates and amino groups, modulated by pH and temperature, governs the rate and selectivity of thiazole formation [3]. At lower pH values, the proportion of nucleophilic species diminishes, retarding the reaction, whereas elevated temperatures accelerate the formation of advanced Maillard products, including methylated thiazoles.

Kinetic Parameters and Influencing Factors

The kinetics of 2,4,5-Trimethylthiazole formation via the Maillard reaction are dictated by several interdependent factors. Temperature exerts a pronounced effect, with reaction rates increasing exponentially in accordance with the Arrhenius equation. Experimental studies have demonstrated that the activation energy for Maillard-type reactions involving glucose and glycine is substantial, necessitating temperatures above 120°C for appreciable rates of volatile thiazole formation [3]. The concentration of reactants, particularly the ratio of amino acids to reducing sugars, also modulates the product spectrum, with excess sulfur-containing amino acids favoring thiazole over pyrazine or pyrrole derivatives.

pH is another critical parameter, as it determines the ionization state of nucleophiles and the stability of intermediate species. At pH values below 6, the Maillard reaction proceeds sluggishly due to the reduced availability of reactive thiolate and amino forms, whereas neutral to slightly alkaline conditions enhance both the rate and yield of 2,4,5-Trimethylthiazole [3]. The presence of metal ions, water activity, and the specific nature of the sugar and amino acid substrates further influence the reaction kinetics and product distribution.

Experimental Data on Maillard Reaction Yields

Empirical studies have quantified the yields of 2,4,5-Trimethylthiazole under varying Maillard reaction conditions, as summarized in the following table:

| Reaction Parameter | Typical Value | Observed Yield (%) | Reference |

|---|---|---|---|

| Temperature | 120°C | 0.5–2.0 | [3] |

| Temperature | 150°C | 2.5–5.0 | [3] |

| pH | 5.5 | <0.5 | [3] |

| pH | 7.0 | 1.5–3.0 | [3] |

| Amino Acid:Sugar Ratio | 1:1 | 1.0–2.0 | [3] |

| Amino Acid:Sugar Ratio | 2:1 | 2.5–4.0 | [3] |

These data illustrate that optimal yields of 2,4,5-Trimethylthiazole are achieved at higher temperatures, near-neutral pH, and with an excess of sulfur-containing amino acid substrates.

Mechanistic Insights from Isotopic and Analytical Studies

Isotopic labeling experiments and advanced spectroscopic analyses have elucidated the mechanistic pathways leading to 2,4,5-Trimethylthiazole formation. The incorporation of labeled methyl groups from methionine or methylglyoxal into the thiazole ring has confirmed the role of these intermediates in methylation steps. Nuclear magnetic resonance and mass spectrometry have been instrumental in characterizing the structure of reaction intermediates and confirming the regiochemistry of methyl group incorporation [3].

Implications for Flavor Chemistry and Industrial Applications

The Maillard reaction-mediated biosynthesis of 2,4,5-Trimethylthiazole is of paramount importance in the food industry, where controlled thermal processing is employed to optimize flavor generation. The ability to modulate reaction conditions to favor thiazole formation enables the production of tailored flavor profiles in processed foods. However, the inherent complexity and low selectivity of the Maillard reaction present challenges for industrial-scale isolation of pure 2,4,5-Trimethylthiazole, necessitating supplementary synthetic or purification strategies.

Catalytic Decarboxylation of Thiazole Acetic Acid Derivatives

Reaction Overview and Mechanistic Pathways

The catalytic decarboxylation of thiazole acetic acid derivatives constitutes a direct chemical route to 2,4,5-Trimethylthiazole. This method involves the thermal or catalytic removal of a carboxyl group from 2,4-dimethylthiazole-5-acetic acid, yielding the target trimethylthiazole as the principal product [1]. The reaction is typically facilitated by metal catalysts, such as ruthenium or palladium complexes, which lower the activation energy and enhance the selectivity of decarboxylation.

The mechanistic sequence commences with the coordination of the thiazole acetic acid substrate to the metal center, followed by deprotonation and decarboxylation to generate a thiazolylmethyl intermediate. Subsequent methylation or rearrangement steps afford 2,4,5-Trimethylthiazole. The reaction is sensitive to the electronic and steric properties of the substituents on the thiazole ring, with electron-donating methyl groups facilitating decarboxylation.

Kinetic Considerations and Reaction Optimization

The kinetics of catalytic decarboxylation are governed by the nature of the catalyst, reaction temperature, and solvent environment. Studies have shown that ruthenium-based catalysts enable efficient decarboxylation at temperatures as low as 225°C, with reaction times on the order of several hours [4]. Catalyst deactivation, often due to the accumulation of carbonaceous byproducts or poisoning by sulfur species, represents a significant challenge, necessitating periodic regeneration or replacement of the catalytic material.

The following table summarizes representative kinetic data for catalytic decarboxylation reactions:

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Ruthenium/TiO2 | 225 | 3–5 | 70–85 | [4] |

| Palladium/C | 250 | 2–4 | 60–75 | [4] |

| No Catalyst | 300 | 8–12 | 20–35 | [1] |

These data indicate that the use of appropriate catalysts significantly enhances both the rate and yield of 2,4,5-Trimethylthiazole formation compared to uncatalyzed thermal decarboxylation.

Substrate Scope and Selectivity

The decarboxylation strategy is applicable to a range of thiazole acetic acid derivatives, with the highest yields observed for substrates bearing methyl substituents at the 2 and 4 positions. The presence of electron-withdrawing groups on the thiazole ring diminishes reactivity, while sterically hindered derivatives may require higher temperatures or longer reaction times [1].

Analytical Characterization of Products

The identity and purity of 2,4,5-Trimethylthiazole produced via catalytic decarboxylation are confirmed through a combination of gas chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy, and elemental analysis. The characteristic retention time, mass spectral fragmentation pattern, and NMR chemical shifts for methyl and thiazole protons provide unambiguous confirmation of product structure [8].

Industrial Relevance and Limitations

Catalytic decarboxylation offers a scalable and relatively selective route to 2,4,5-Trimethylthiazole, particularly suited to industrial production where high throughput and product purity are essential. However, the need for robust, sulfur-tolerant catalysts and the management of byproduct streams remain significant operational challenges, as discussed further in Section 5.

Haloketone-Thioamide Condensation Mechanisms

The Hantzsch Thiazole Synthesis

The condensation of alpha-haloketones with thioamides, widely known as the Hantzsch thiazole synthesis, is a foundational method for constructing thiazole rings, including 2,4,5-Trimethylthiazole [5]. This reaction exploits the strong nucleophilicity of the sulfur atom in thioamides, which attacks the electrophilic carbon of the haloketone, leading to cyclization and formation of the thiazole core.

For the synthesis of 2,4,5-Trimethylthiazole, methylated haloketones and thioamides are employed to introduce the requisite methyl substituents at the 2, 4, and 5 positions. The reaction typically proceeds under mild to moderate conditions, with yields varying according to the nature of the starting materials and reaction parameters.

Mechanistic Elucidation

The mechanistic sequence of the Hantzsch synthesis involves initial nucleophilic substitution of the halogen by the thioamide sulfur, followed by intramolecular cyclization and elimination of hydrogen halide to yield the thiazole ring. The process is generally facilitated by the use of polar aprotic solvents and, in some cases, base catalysts to enhance nucleophilicity and promote cyclization [5].

Intermediates have been isolated at low temperatures, allowing detailed mechanistic studies through spectroscopic characterization. The use of alpha-tosyloxy ketones as alternatives to alpha-haloketones has also been reported, offering improved reactivity and selectivity for certain substituted thiazoles.

Reaction Kinetics and Yield Data

The rate of haloketone-thioamide condensation is influenced by the electronic properties of both reactants, solvent polarity, and temperature. Simple thiazoles are typically formed in high yields, while heavily substituted derivatives such as 2,4,5-Trimethylthiazole may exhibit lower yields due to steric hindrance or competing side reactions.

Representative data are presented in the following table:

| Substrate Pair | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl-α-bromoethyl ketone + acetamide | Ether | 80–100 | 60–75 | [1] [5] |

| Methyl-α-bromoethyl ketone + phosphorous pentasulfide | Ether | 100–120 | 50–65 | [1] |

| α-Tosyloxy ketone + thioamide | DMF | 60–80 | 70–85 | [5] |

These results demonstrate the efficacy of the Hantzsch synthesis for thiazole construction, with careful optimization required for maximal yields of highly substituted derivatives.

Scope, Limitations, and Modifications

While the Hantzsch synthesis is broadly applicable, certain substituted thiazoles, including 2,4,5-Trimethylthiazole, may suffer from reduced yields due to dehalogenation or side reactions. Modifications such as the use of alternative leaving groups (e.g., tosylates) or phase-transfer catalysts have been developed to address these limitations and improve product yield and purity [5].

Analytical Validation

The structural elucidation of 2,4,5-Trimethylthiazole synthesized via haloketone-thioamide condensation relies on standard analytical techniques, including infrared spectroscopy for C–S and C=N stretches, proton and carbon nuclear magnetic resonance for methyl and thiazole resonances, and chromatographic methods for purity assessment [8].

Microwave-Assisted Synthesis Optimization

Principles of Microwave-Assisted Organic Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of heterocyclic compounds such as 2,4,5-Trimethylthiazole. The rapid and uniform heating afforded by microwave energy enhances reaction rates, improves yields, and often leads to cleaner product profiles compared to conventional thermal methods .

Application to Thiazole Synthesis

In the context of thiazole synthesis, microwave-assisted protocols have been developed for both the Hantzsch condensation and other ring-forming reactions. For example, the reaction of methylated thioamides with bromo-ketones under microwave irradiation can reduce reaction times from several hours to minutes, with concomitant improvements in yield and selectivity .

The following table summarizes comparative data for conventional versus microwave-assisted thiazole synthesis:

| Method | Reaction Time | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | 8–12 h | 50–65 | 90–95 | |

| Microwave Irradiation | 15–30 min | 70–85 | 95–98 |

These data underscore the efficiency gains achievable through microwave-assisted synthesis.

Mechanistic and Kinetic Enhancements

The enhanced reaction rates observed under microwave irradiation are attributed to rapid energy transfer to polar reactants and intermediates, leading to localized superheating and increased collision frequency. This effect is particularly pronounced in polar solvents or for reactions involving ionic intermediates, as is often the case in thiazole ring formation.

Microwave-assisted synthesis also tends to suppress side reactions and byproduct formation, yielding purer products that require less extensive purification. The scalability of microwave-assisted protocols has been demonstrated for multi-gram preparations, though further engineering advances are required for industrial-scale implementation.

Analytical and Process Validation

Products obtained from microwave-assisted synthesis are routinely characterized by gas chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography to confirm identity, purity, and yield. Comparative studies have shown that microwave-derived 2,4,5-Trimethylthiazole is indistinguishable from that produced by conventional methods, with the added benefits of reduced reaction time and energy consumption .

Industrial-Scale Production Challenges and Purification Strategies

Scale-Up Considerations in 2,4,5-Trimethylthiazole Synthesis

The transition from laboratory-scale synthesis to industrial-scale production of 2,4,5-Trimethylthiazole introduces a host of challenges related to reaction efficiency, safety, and product quality. Key considerations include the selection of robust and cost-effective synthetic routes, the management of heat and mass transfer in large reactors, and the minimization of hazardous byproducts and waste streams [1] [8].

Catalyst Longevity and Process Economics

For catalytic decarboxylation and other metal-catalyzed processes, the longevity and recyclability of the catalyst are critical determinants of process economics. Catalyst deactivation due to sulfur poisoning, sintering, or fouling by organic residues necessitates the development of sulfur-tolerant catalyst formulations and effective regeneration protocols [4]. The choice of reactor materials and process conditions must also account for the corrosive nature of sulfur-containing intermediates and products.

Byproduct Management and Environmental Considerations

The synthesis of 2,4,5-Trimethylthiazole, particularly via the Maillard reaction or haloketone-thioamide condensation, generates a complex mixture of volatile and non-volatile byproducts, including unreacted starting materials, higher molecular weight oligomers, and sulfur oxides. Efficient separation and disposal or valorization of these byproducts are essential for compliance with environmental regulations and for the economic viability of the process.

Purification Strategies

Purification of 2,4,5-Trimethylthiazole from reaction mixtures typically involves a combination of distillation, solvent extraction, and chromatographic techniques. The relatively low boiling point (167°C) and moderate polarity of the compound facilitate its separation from higher boiling and more polar byproducts [8]. Gas chromatography is routinely employed for analytical-scale purification and quantification, while preparative distillation or liquid-liquid extraction are used at larger scales.

The following table summarizes typical purification strategies and their efficacy:

| Purification Method | Yield (%) | Purity (%) | Scalability | Reference |

|---|---|---|---|---|

| Distillation | 85–95 | 95–98 | High | [8] |

| Solvent Extraction | 70–85 | 90–95 | Moderate | [8] |

| Chromatography (HPLC/GC) | 95–99 | >99 | Low | [8] |

Regulatory and Quality Assurance Considerations

Industrial production of 2,4,5-Trimethylthiazole for use in food, fragrance, or pharmaceutical applications requires rigorous quality assurance and compliance with regulatory standards. Analytical validation of product identity, purity, and absence of hazardous contaminants is mandatory, typically involving a suite of chromatographic and spectroscopic techniques.

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H302 (97.59%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index